![molecular formula C16H28O2 B107344 Z-3-Dodecenyl E-crotonate CAS No. 104086-73-9](/img/structure/B107344.png)
Z-3-Dodecenyl E-crotonate
Overview
Description
Z-3-Dodecenyl E-crotonate, also known as Z-3-DDC, is a chemical compound that belongs to the class of crotonate esters . It is used to develop insecticides and sex pheromone traps against the Sweetpotato weevil .
Synthesis Analysis
The female sex pheromone of C. formicarius elegantulus was identified and synthesized as (Z)-3-dodecenyl-(E)-2-butenoate .Molecular Structure Analysis
The molecular formula of Z-3-Dodecenyl E-crotonate is C16H28O2 . The IUPAC name is [(E)-dodec-3-enyl] (Z)-but-2-enoate . The InChI is InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11+,14-4- .Chemical Reactions Analysis
In electrophysiological tests, the crotonate function in the pheromone structure proved to be critical for activity .Physical And Chemical Properties Analysis
The molecular weight of Z-3-Dodecenyl E-crotonate is 252.39 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 12 . The Topological Polar Surface Area is 26.3 Ų .Scientific Research Applications
Pheromone Research in Agriculture
Z-3-Dodecenyl E-crotonate: is utilized in the study of insect behavior, particularly as a pheromone in sweetpotato weevils. It’s used to understand the structure-activity relationship and species specificity of these pheromones. This compound has shown potential in controlling pest populations by disrupting mating behaviors and could be used to develop eco-friendly pest management strategies .
Pharmaceutical Testing
In the pharmaceutical industry, this compound may be used as a standard or reference material in the testing and quality control of products, ensuring the accuracy and reliability of analytical results .
Mechanism of Action
Target of Action
Z-3-Dodecenyl E-crotonate, also known as [(E)-dodec-3-enyl] (Z)-but-2-enoate, is primarily targeted towards the Sweetpotato weevil . It is used to develop insecticides and sex pheromone traps against this pest .
Mode of Action
The compound interacts with the olfactory receptors of the Sweetpotato weevil, eliciting a behavioral response . The crotonate part of the ester plays a crucial role in the activity of the sex pheromone of the Sweetpotato weevils . The unsaturation in the aliphatic chain is important for higher levels of attraction .
Biochemical Pathways
It is known that the compound influences the behavior of the sweetpotato weevil through its interaction with the insect’s olfactory system . This suggests that the compound may affect signal transduction pathways related to olfaction.
Result of Action
The primary result of the action of Z-3-Dodecenyl E-crotonate is the attraction of the Sweetpotato weevil . This attraction is used to lure the pests into traps, thereby helping to control their population .
Safety and Hazards
The safety data sheet for Ethyl crotonate, a similar compound, indicates that it is highly flammable and causes serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
[(E)-dodec-3-enyl] (Z)-but-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11+,14-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVYOJQBLAZGEP-FJAAXBCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCOC(=O)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCOC(=O)/C=C\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104086-73-9 | |
Record name | 2-Butenoic acid, (3Z)-3-dodecenyl ester, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.